3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
Scientific Research Applications
Synthetic Applications and Chemical Properties
Hybrid catalysts have been pivotal in synthesizing pyranopyrimidine scaffolds, which are structurally related to the compound . These scaffolds are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The development of substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) derivatives through a one-pot multicomponent reaction showcases the versatility of these catalysts in synthesizing complex heterocyclic compounds (Parmar, Vala, & Patel, 2023).
Anticancer and Anti-inflammatory Applications
Research has also focused on the synthesis and evaluation of pyrimidine derivatives for their anti-inflammatory and anticancer activities. For instance, organotin(IV) complexes with pyrimidine structures have shown excellent anticarcinogenicity and low toxicity, indicating their potential as lead compounds in developing new anticancer drugs (Ali, Shahzadi, & Imtiaz-ud-Din, 2018). Similarly, substituted 1,2,3,4-tetrahydropyrimidine derivatives have exhibited significant in vitro anti-inflammatory activity, suggesting their utility in designing new anti-inflammatory agents (Gondkar, Deshmukh, & Chaudhari, 2013).
Corrosion Inhibition
Quinoline derivatives, closely related in structure to the compound of interest, have been extensively studied as corrosion inhibitors. These compounds effectively form stable chelating complexes with metallic surfaces, demonstrating their application in protecting materials from corrosion. This area of research underlines the importance of heterocyclic compounds in industrial applications beyond pharmaceuticals (Verma, Quraishi, & Ebenso, 2020).
Future Directions
Thiophene and its substituted derivatives, which this compound is a part of, show interesting applications in the field of medicinal chemistry. They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .
Mechanism of Action
Mode of Action
It is known that the compound contains a thiophene moiety . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the presence of the thiophene moiety, it is possible that this compound could affect pathways related to inflammation, cancer, and microbial infections . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the potential pharmacological properties suggested by the presence of the thiophene moiety , it is possible that this compound could have effects on cell proliferation, inflammation, and microbial growth.
Action Environment
The influence of environmental factors on this compound’s action, efficacy, and stability is currently unknown Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-21-11-8-6-10(7-9-11)19-16(20)14-12-4-2-3-5-13(12)23-15(14)18-17(19)22/h6-9H,2-5H2,1H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQDUKIEWRXIQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354294 |
Source
|
Record name | 3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65234-02-8 |
Source
|
Record name | 3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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